molecular formula C19H22N2O4S B2471434 N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 606112-96-3

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

Cat. No.: B2471434
CAS No.: 606112-96-3
M. Wt: 374.46
InChI Key: VTJRKXZEJGLCPB-UHFFFAOYSA-N
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Description

“N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide” is also known as MMP-9/MMP-13 Inhibitor I . It is a small molecule primarily used for Protease Inhibitors applications . It is a cell-permeable and highly potent inhibitor of MMP-9 and MMP-13 . It inhibits MMP-1 and MMP-3 at much higher concentrations . It also acts as an inhibitor of MMP-7 .


Molecular Structure Analysis

The empirical formula of this compound is C25H25N3O6S . Its molecular weight is 495.55 .


Physical and Chemical Properties Analysis

The compound is a solid and is white in color . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) . It should be stored at -20°C and protected from light .

Scientific Research Applications

Sigma Receptor Scintigraphy

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide derivatives have been investigated for their potential in visualizing primary breast tumors in vivo, leveraging their preferential binding to sigma receptors overexpressed on breast cancer cells. Preliminary studies show promising tumor accumulation, indicating potential applications in non-invasive cancer detection and proliferation assessment (Caveliers et al., 2002).

Applications in Neurological and Cognitive Disorders

Neuroleptic Activity

Certain derivatives have demonstrated significant potential as neuroleptics. For instance, this compound derivatives exhibited inhibitory effects on stereotyped behavior in animal models, indicating potential utility in treating psychosis with a high safety margin and fewer side effects (Iwanami et al., 1981).

Cognitive Performance Enhancement

Certain derivatives have been studied for their potential in enhancing cognitive performance by interacting with central 5-HT4 receptors. However, the differential effects observed in various studies suggest that further research is needed to fully understand their potential and applicability in treating cognitive dysfunctions (Fontana et al., 1997).

Applications in Imaging and Diagnostics

Radiosynthesis and Imaging

Derivatives have been explored for their potential in diagnostic imaging. For example, the synthesis and in vivo evaluation of radio-labeled derivatives show promise in PET imaging, potentially offering specificity in identifying certain receptor activities in the human brain (Le Bars et al., 1998).

Mechanism of Action

Target of Action

The primary targets of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide are MMP-9 and MMP-13 . These are matrix metalloproteinases, a group of enzymes responsible for the degradation of extracellular matrix proteins, crucial in tissue remodeling, inflammation, and tumor invasion .

Mode of Action

The compound acts as a potent inhibitor of MMP-9 and MMP-13 . It binds to these enzymes, preventing them from degrading extracellular matrix proteins. This inhibition can affect various cellular processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Biochemical Pathways

The inhibition of MMP-9 and MMP-13 affects the extracellular matrix remodeling pathway . This can lead to changes in cell behavior and tissue structure. For instance, in cancer cells, the inhibition of these enzymes can prevent tumor invasion and metastasis .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution . More research is needed to determine its metabolism, excretion, and overall bioavailability.

Result of Action

The inhibition of MMP-9 and MMP-13 by this compound can lead to various molecular and cellular effects. For instance, in cancer cells, this inhibition can prevent tumor invasion and metastasis . Additionally, the compound has been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-16(12-14-21)20-19(22)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJRKXZEJGLCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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